Cas no 2227676-10-8 ((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)

(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol
- 2227676-10-8
- EN300-1728568
-
- インチ: 1S/C6H11N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-6,10H,2-3H2,1H3/t6-/m0/s1
- InChIKey: OKHQQXVFQHYSER-LURJTMIESA-N
- ほほえんだ: O[C@@H](C)CCN1C=NC=N1
計算された属性
- せいみつぶんしりょう: 141.090211983g/mol
- どういたいしつりょう: 141.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 99
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 50.9Ų
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728568-5g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1728568-10g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1728568-0.5g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1728568-10.0g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1728568-1.0g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1728568-0.1g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1728568-5.0g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1728568-0.05g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1728568-0.25g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1728568-2.5g |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol |
2227676-10-8 | 2.5g |
$2295.0 | 2023-09-20 |
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
(2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-olに関する追加情報
Research Briefing on (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS: 2227676-10-8): Recent Advances and Applications
The compound (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS: 2227676-10-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, featuring a 1,2,4-triazole moiety, exhibits promising biological activities, particularly in the context of antifungal and antimicrobial applications. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, leveraging its unique structural and stereochemical properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol as a precursor for triazole-based antifungal drugs. The study highlighted its efficacy in inhibiting fungal cytochrome P450 enzymes, a mechanism shared with clinically approved azole antifungals. Molecular docking simulations revealed that the (S)-enantiomer exhibits superior binding affinity compared to its (R)-counterpart, underscoring the importance of stereochemistry in its biological activity.
Another recent advancement involves the application of this compound in the development of prodrugs. A 2024 preprint on bioRxiv demonstrated its utility as a linker in antibody-drug conjugates (ADCs), where its hydroxyl group facilitates stable conjugation with monoclonal antibodies while maintaining the pharmacological activity of the payload. The study reported enhanced tumor-targeting efficiency and reduced off-target toxicity in preclinical models, suggesting potential for oncology applications.
From a synthetic chemistry perspective, novel catalytic asymmetric routes to (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol have been developed. A 2023 Organic Letters publication described an enantioselective hydrogenation protocol using chiral iridium catalysts, achieving >99% ee and 85% yield. This methodological breakthrough addresses previous challenges in scalable production, paving the way for industrial-scale manufacturing of this valuable intermediate.
Ongoing clinical trials (Phase I/II) are evaluating derivatives of (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol as broad-spectrum antifungals with improved safety profiles against resistant Candida and Aspergillus strains. Preliminary data presented at the 2024 ECCMID conference showed potent in vitro activity (MIC90 ≤1 µg/mL) against azole-resistant isolates, with promising pharmacokinetic properties in animal models.
In conclusion, (2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol represents a versatile scaffold with expanding applications in medicinal chemistry. Its dual role as both a bioactive compound and synthetic building block continues to drive innovation in antifungal development, targeted therapies, and catalytic asymmetric synthesis. Future research directions may explore its potential in combating emerging fungal pathogens and its incorporation into next-generation bioconjugates.
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